N-1,3-benzothiazol-2-yl-beta-alaninamide
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Overview
Description
N-1,3-benzothiazol-2-yl-beta-alaninamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzothiazol-2-yl-beta-alaninamide typically involves the condensation of 2-aminobenzenethiol with beta-alanine derivatives. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation techniques . These methods are optimized for large-scale production to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzothiazol-2-yl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-beta-alaninamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Exhibits antifungal and antioxidant activities.
N-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
Uniqueness
N-1,3-benzothiazol-2-yl-beta-alaninamide stands out due to its unique structure, which combines the benzothiazole moiety with an alaninamide group. This combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H11N3OS |
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Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,13,14) |
InChI Key |
TWCZQKXKFCZZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN |
Origin of Product |
United States |
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